2-Chloro-4-(thiazol-5-yl)phenyl trifluoromethanesulfonate
CAS No.:
Cat. No.: VC13649074
Molecular Formula: C10H5ClF3NO3S2
Molecular Weight: 343.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H5ClF3NO3S2 |
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Molecular Weight | 343.7 g/mol |
IUPAC Name | [2-chloro-4-(1,3-thiazol-5-yl)phenyl] trifluoromethanesulfonate |
Standard InChI | InChI=1S/C10H5ClF3NO3S2/c11-7-3-6(9-4-15-5-19-9)1-2-8(7)18-20(16,17)10(12,13)14/h1-5H |
Standard InChI Key | JVMLIWDAOPWODU-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=CN=CS2)Cl)OS(=O)(=O)C(F)(F)F |
Canonical SMILES | C1=CC(=C(C=C1C2=CN=CS2)Cl)OS(=O)(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted at the 2-position with a chlorine atom and at the 4-position with a thiazol-5-yl group. The trifluoromethanesulfonate group (-OSOCF) is attached to the phenyl ring’s oxygen atom, conferring strong electron-withdrawing characteristics. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contributes to the molecule’s aromaticity and potential for π-π interactions.
Key Structural Features:
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Phenyl Core: Provides a planar aromatic scaffold for functionalization.
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Thiazole Substituent: Enhances electronic diversity and participates in coordination chemistry.
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Triflate Group: A superior leaving group that facilitates nucleophilic substitution and metal-catalyzed couplings.
Property | Value/Description |
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Molecular Weight | 343.7 g/mol |
Boiling Point | Not reported |
Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Stability | Hydrolytically sensitive; store anhydrous |
The triflate group’s electron-withdrawing nature lowers the energy barrier for substitution reactions, making the compound reactive under mild conditions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-Chloro-4-(thiazol-5-yl)phenyl trifluoromethanesulfonate typically involves a multi-step sequence:
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Thiazole-Phenyl Coupling: A Suzuki-Miyaura cross-coupling between a boronic acid-functionalized thiazole and a chlorophenyl halide introduces the thiazole moiety .
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Triflation: Reaction of the phenolic intermediate with trifluoromethanesulfonic anhydride (TfO) in the presence of a base (e.g., pyridine) installs the triflate group.
Example Reaction Scheme:
Industrial-Scale Production
Commercial suppliers (e.g., CymitQuimica) report producing the compound at 95% purity, with pricing tiers reflecting scale (e.g., 25 mg for €250) . Challenges in manufacturing include controlling hydrolysis of the triflate group and ensuring regioselectivity during thiazole installation.
Applications in Organic Synthesis
Cross-Coupling Reactions
The triflate group’s superior leaving ability enables participation in palladium-catalyzed reactions, such as:
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Buchwald-Hartwig Amination: Formation of C-N bonds with aryl amines.
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Negishi Coupling: Cross-couplings with organozinc reagents to construct biaryl systems .
Pharmaceutical Intermediates
Thiazole derivatives are prominent in drug discovery due to their bioisosteric properties. This compound could serve as a precursor to:
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Antimicrobial Agents: Thiazoles inhibit bacterial DNA gyrase.
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Kinase Inhibitors: The triflate group allows late-stage functionalization of lead compounds .
Recent Developments and Future Directions
Advances in Catalysis
Recent studies highlight the compound’s utility in photoinduced C-H functionalization, enabling metal-free arylations under visible light .
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